molecular formula C19H28N2O4 B12569979 N-Octanoyl-L-phenylalanylglycine CAS No. 581076-11-1

N-Octanoyl-L-phenylalanylglycine

Cat. No.: B12569979
CAS No.: 581076-11-1
M. Wt: 348.4 g/mol
InChI Key: VCMDJQPNZSOWKO-INIZCTEOSA-N
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Description

N-Octanoyl-L-phenylalanylglycine is a chemical compound that belongs to the class of N-acylated amino acids It is characterized by the presence of an octanoyl group attached to the nitrogen atom of the L-phenylalanylglycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octanoyl-L-phenylalanylglycine typically involves the acylation of L-phenylalanylglycine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Octanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanylglycine and octanoic acid.

    Oxidation: Oxidative reactions can modify the phenylalanine moiety or the octanoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acyl group or the amino acid residues.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: L-phenylalanylglycine and octanoic acid.

    Oxidation: Various oxidized derivatives of the phenylalanine or octanoyl group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Octanoyl-L-phenylalanylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study acylation reactions and peptide modifications.

    Biology: Investigated for its role in quorum sensing and bacterial communication.

    Industry: Utilized in the synthesis of specialized peptides and as an intermediate in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of N-Octanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The octanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Octanoylglycine: Similar structure but lacks the phenylalanine moiety.

    N-Octanoyl-L-homoserine lactone: Similar acyl group but different amino acid component.

    Octanoyl-L-carnitine: Contains an octanoyl group but different functional groups and biological roles.

Uniqueness

N-Octanoyl-L-phenylalanylglycine is unique due to the presence of both an octanoyl group and a phenylalanylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

581076-11-1

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[(2S)-2-(octanoylamino)-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C19H28N2O4/c1-2-3-4-5-9-12-17(22)21-16(19(25)20-14-18(23)24)13-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1

InChI Key

VCMDJQPNZSOWKO-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O

Canonical SMILES

CCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O

Origin of Product

United States

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